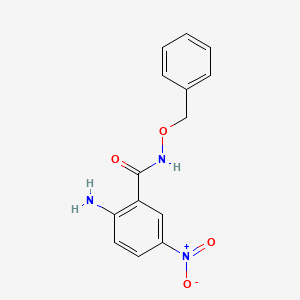
2-amino-5-nitro-N-benzyloxylbenzamide
Cat. No. B8326863
M. Wt: 287.27 g/mol
InChI Key: IWOKLRDJZIVTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06274383B1
Procedure details


In the same manner as Example 35(a), O-benzylhydroxylamine hydrochloride (0.52 g, 3.25 mmol) reacted with 5-nitro-isatoic anhydride (0.52 g, 2.5 mmol) to give 2-amino-5-nitro-N-benzyloxylbenzamide as a yellow solid (0.51 g).
Name
O-benzylhydroxylamine hydrochloride
Quantity
0.52 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N+:11]([C:14]1[CH:25]=[C:18]2[C:19](OC(=O)[NH:23][C:17]2=[CH:16][CH:15]=1)=[O:20])([O-:13])=[O:12]>>[NH2:23][C:17]1[CH:16]=[CH:15][C:14]([N+:11]([O-:13])=[O:12])=[CH:25][C:18]=1[C:19]([NH:10][O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:20] |f:0.1|
|
Inputs


Step One
|
Name
|
O-benzylhydroxylamine hydrochloride
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)ON
|
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NOCC2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.51 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
